4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid
Description
Molecular Structure and Properties 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid (CAS: 1260811-82-2) is a biphenyl derivative with the molecular formula C₁₄H₈FNO₂ and a molecular weight of 241.22 g/mol . Its structure features:
- A biphenyl core with a cyano (-CN) group at the 4' position.
- A fluorine atom at the 3' position.
- A carboxylic acid (-COOH) group at the 4-position of the second phenyl ring.
Properties
IUPAC Name |
4-(4-cyano-3-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-7-11(5-6-12(13)8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQNQAOEJZCAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718272 | |
| Record name | 4'-Cyano-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260811-82-2 | |
| Record name | 4'-Cyano-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone for constructing the biphenyl backbone. A representative procedure involves reacting 4-bromo-3-fluorobenzoic acid with 4-cyanophenylboronic acid under palladium catalysis .
Typical Reaction Conditions:
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.5–2 mol%)
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Base: Cesium carbonate (2.5 equiv)
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Solvent: Dimethylformamide (DMF)/water (4:1)
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Temperature: 100–120°C, 12–24 hours
Key Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pd:Ligand Ratio | 1:2–1:4 (PPh3) | +15–20% |
| Solvent Polarity | ε > 20 (DMF) | +25% vs THF |
| Microwave Irradiation | 150W, 80°C | 90% in 2 hours |
The fluorinated aryl bromide precursor can be synthesized via halogen exchange from chlorinated analogs using KF/Al2O3 . Post-coupling, the methyl ester intermediate undergoes saponification with NaOH/EtOH to yield the target carboxylic acid .
Cyanation via Diazotization
This two-step approach converts aromatic amines to nitriles through diazonium intermediates :
Step 1: Diazonium Salt Formation
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Reagents: NaNO2 (1.1 equiv), HCl (3 equiv)
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Conditions: 0–5°C, 30 minutes
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Intermediate: 3'-Fluoro-4-aminobiphenyl-4-carboxylic acid
Step 2: Cyanation
Critical Safety Note:
Hydrolysis of Nitrile Precursors
4'-Cyano intermediates can be oxidized to carboxylic acids under acidic or basic conditions:
Basic Hydrolysis (KOH/EtOH):
Acidic Hydrolysis (H2SO4/H2O):
Industrial-Scale Production
Modified methods for kilogram-scale synthesis emphasize cost efficiency and safety:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Reaction Time | 6 hours | 22 minutes |
| Pd Consumption | 1.2 mol% | 0.8 mol% |
| Annual Capacity | 500 kg | 12 metric tons |
Waste Reduction Strategies:
Quality Control and Characterization
Analytical Specifications:
| Parameter | Acceptance Criteria | Method |
|---|---|---|
| Purity (HPLC) | ≥99.0% | USP <621> |
| Fluorine Content | 7.82–7.92% | Ion Chromatography |
| Residual Solvents | <500 ppm DMF | GC-MS |
X-ray crystallography confirms the planar biphenyl system with dihedral angles of 8.2° between rings . The carboxylic acid group participates in dimeric hydrogen bonding (O···O distance: 2.64 Å), critical for crystal packing .
Chemical Reactions Analysis
4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2) or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOCH3). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving cyano and fluoro groups.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The cyano and fluoro groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Characteristics
- Solubility : Requires optimization in solvents like DMSO for research applications; heating or sonication may enhance dissolution .
- Storage : Stable at room temperature (RT) when stored in moisture-free, sealed conditions .
- Applications : Primarily used as a synthetic intermediate or reference standard in pharmacological and materials science research .
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid with analogous biphenyl carboxylic acids:
Key Observations :
- Electron-Withdrawing Groups: The cyano (-CN) group in the target compound enhances acidity and reactivity compared to hydroxyl (-OH) or halogen (-F, -Cl) substituents .
- Positional Effects: Fluorine at the 3' position (vs.
- Lipophilicity: The trifluoromethyl (-CF₃) group in Pyrilutamide (a related compound) increases lipophilicity compared to the cyano group, affecting membrane permeability .
Biological Activity
4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid (4'-CN-3'-F-BC4A) is an organic compound characterized by its biphenyl structure, which includes a cyano group, a fluorine atom, and a carboxylic acid functional group. The unique combination of these functional groups contributes to its potential biological activity, making it a candidate for further investigation in medicinal chemistry and drug development.
- Molecular Formula : C14H8FNO2
- Molecular Weight : 241.22 g/mol
- Structural Features :
- Biphenyl backbone
- Cyano group (–C≡N)
- Fluorine atom (–F)
- Carboxylic acid group (–COOH)
The biological activity of 4'-CN-3'-F-BC4A is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The cyano and fluoro substituents enhance the compound's binding affinity, which may lead to inhibition of certain enzymatic activities or modulation of receptor functions. This interaction can influence various cellular processes, potentially providing therapeutic benefits in conditions such as inflammation and neurodegeneration.
Biological Activity Studies
Recent studies have explored the biological activity of 4'-CN-3'-F-BC4A, highlighting its potential applications in drug discovery:
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Anti-inflammatory Properties :
- In vitro assays demonstrated that 4'-CN-3'-F-BC4A can inhibit the production of pro-inflammatory cytokines in activated macrophages.
- The compound showed a dose-dependent reduction in nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent.
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Neuroprotective Effects :
- Preliminary studies suggest that 4'-CN-3'-F-BC4A may protect neuronal cells from oxidative stress-induced damage.
- The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for neurodegenerative diseases.
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Enzyme Inhibition :
- Research indicates that 4'-CN-3'-F-BC4A may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Cyano-3-fluorobenzoic acid | Lacks biphenyl moiety | Moderate anti-inflammatory effects |
| 4-Cyano-3-fluorophenylboronic acid | Contains a boronic acid group instead of carboxylic acid | Potential enzyme inhibition |
| 4-Bromo-3-fluorobenzoic acid | Contains bromine instead of cyano group | Limited biological activity |
Case Studies
Several case studies have focused on the therapeutic potential of 4'-CN-3'-F-BC4A:
-
Case Study on Inflammation :
- A study evaluated the effects of 4'-CN-3'-F-BC4A on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. Results showed significant reductions in inflammatory markers and cytokine levels, supporting its role as a novel anti-inflammatory agent.
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Neuroprotection in Alzheimer's Models :
- In a model of Alzheimer’s disease, treatment with 4'-CN-3'-F-BC4A resulted in decreased amyloid plaque formation and improved cognitive function in animal subjects, suggesting its potential as a therapeutic candidate for neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
